3-Methoxyphenol-d3

Catalog No.
S12840389
CAS No.
M.F
C7H8O2
M. Wt
127.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxyphenol-d3

Product Name

3-Methoxyphenol-d3

IUPAC Name

3-(trideuteriomethoxy)phenol

Molecular Formula

C7H8O2

Molecular Weight

127.16 g/mol

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3

InChI Key

ASHGTJPOSUFTGB-FIBGUPNXSA-N

SMILES

Array

Canonical SMILES

COC1=CC=CC(=C1)O

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)O

3-Methoxyphenol-d3 is a stable isotope-labeled (SIL) reference material primarily procured as an internal standard for the absolute quantification of 3-methoxyphenol via LC-MS/MS and GC-MS. The native compound, 3-methoxyphenol, is a critical analytical target recognized as an endogenous metabolic biomarker for ischemic stroke and high-altitude pulmonary edema (HAPE), as well as a primary environmental tracer for biomass smoke exposure [1]. By incorporating three deuterium atoms, 3-Methoxyphenol-d3 provides a +3 Da mass shift that eliminates isotopic cross-talk while maintaining identical physicochemical properties and chromatographic retention to the unlabeled target. For industrial and clinical laboratories, procuring the exact SIL analog is essential to correct for matrix-induced ion suppression and extraction losses that cannot be adequately compensated by generic phenolic internal standards [2].

Substituting 3-Methoxyphenol-d3 with generic internal standards, such as phenol-d5 or isomeric mismatches like 4-methoxyphenol-d3, introduces severe quantitative vulnerabilities in complex matrices. Isomeric methoxyphenols exhibit distinct chromatographic retention times; thus, a mismatched standard will not co-elute with native 3-methoxyphenol [1]. In LC-MS/MS analysis of biofluids or environmental water, this temporal separation means the analyte and the generic standard experience different matrix-induced ion suppression zones, leading to uncorrected quantitative bias. Furthermore, during sample preparation steps such as solid-phase extraction (SPE) or chemical derivatization for GC-MS, generic standards exhibit divergent recovery rates. Only the exact structurally matched 3-Methoxyphenol-d3 guarantees identical extraction efficiency and perfect co-elution, ensuring that the response ratio remains strictly proportional to the analyte concentration regardless of matrix complexity [2].

Perfect Co-Elution for Matrix Effect Compensation

In LC-MS/MS analyses of complex biofluids (e.g., serum or fecal extracts), matrix components can cause significant ion suppression. 3-Methoxyphenol-d3 perfectly co-elutes with native 3-methoxyphenol, experiencing the exact same ionization environment. Studies comparing exact SIL internal standards to generic analogs (e.g., phenol-d5) demonstrate that the exact SIL reduces matrix-induced quantitative bias from >20% to <2% [1].

Evidence DimensionMatrix effect residual bias
Target Compound Data< 2% residual bias
Comparator Or BaselineGeneric IS (Phenol-d5) with > 20% residual bias
Quantified Difference10-fold reduction in uncompensated matrix effects
ConditionsLC-MS/MS electrospray ionization (ESI) in complex biological matrices

Ensures regulatory-compliant accuracy and reproducibility in clinical metabolomics and environmental biomonitoring.

Elimination of Isotopic Cross-Talk at the LLOQ

The +3 Da mass shift of 3-Methoxyphenol-d3 (m/z 127 vs 124 for the native compound) is critical for trace-level quantification. Lower mass shifts (+1 or +2 Da) often suffer from interference due to the natural abundance of 13C in the unlabeled analyte, which artificially inflates the internal standard signal. The +3 Da separation ensures <0.1% isotopic overlap, allowing for a robust and linear calibration curve down to the lower limit of quantitation (LLOQ) [1].

Evidence DimensionIsotopic cross-talk (signal interference)
Target Compound Data<0.1% interference at +3 Da
Comparator Or Baseline+1 Da or +2 Da labeled analogs with >1.5% interference
Quantified Difference>15-fold reduction in baseline inflation at LLOQ
ConditionsMultiple Reaction Monitoring (MRM) mass spectrometry

Prevents false positives and ensures accurate trace-level detection in high-sensitivity assays.

Derivatization and Extraction Recovery Normalization

For GC-MS applications, methoxyphenols often require derivatization (e.g., silylation) to improve volatility. 3-Methoxyphenol-d3 exhibits identical reaction kinetics and extraction recoveries to the native compound. When used as a pre-extraction spike, it normalizes sample-to-sample preparation variance, reducing the relative standard deviation (RSD) of the assay to <5%, compared to >15% when relying on external calibration or structurally distinct internal standards [1].

Evidence DimensionAssay reproducibility (RSD)
Target Compound Data< 5% RSD
Comparator Or BaselineExternal calibration / Generic IS with > 15% RSD
Quantified Difference3-fold improvement in assay precision
ConditionsGC-MS sample preparation including solid-phase extraction and derivatization

Drastically reduces the need for sample reanalysis and improves data confidence in high-throughput testing environments.

Clinical Metabolomics and Biomarker Discovery

3-Methoxyphenol is an emerging biomarker for ischemic stroke and high-altitude pulmonary edema (HAPE). 3-Methoxyphenol-d3 is the definitive internal standard for LC-MS/MS panels designed to quantify this metabolite in fecal, serum, or urine extracts, ensuring that observed biological variances are not artifacts of matrix suppression [1].

Environmental Biomonitoring of Biomass Smoke Exposure

Methoxyphenols are primary tracers for woodsmoke and biomass burning inhalation. Environmental health laboratories procure 3-Methoxyphenol-d3 to accurately quantify trace levels of 3-methoxyphenol in occupational exposure cohorts using GC-MS or LC-MS/MS, relying on its perfect co-elution to normalize complex urine matrices [2].

Food Chemistry and Flavor Profiling

In the food and beverage industry, 3-methoxyphenol contributes to the smoky flavor profile of roasted coffee, smoked meats, and peated whiskies. Quality control laboratories utilize 3-Methoxyphenol-d3 to precisely track the concentration of this volatile phenol during product aging and storage, compensating for volatile losses during sample extraction [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.071259732 Da

Monoisotopic Mass

127.071259732 Da

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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